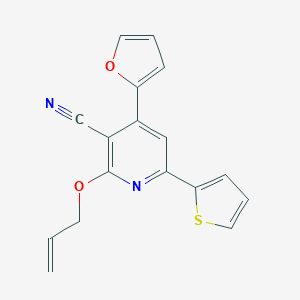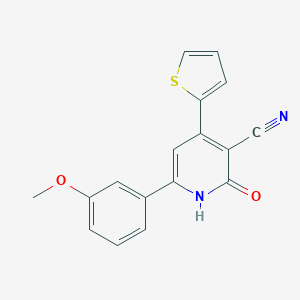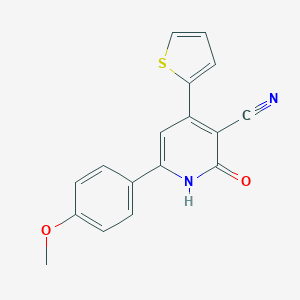![molecular formula C14H12FN5O3 B292096 Ethyl 1-(2-fluorophenyl)-6-methyl-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292096.png)
Ethyl 1-(2-fluorophenyl)-6-methyl-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-fluorophenyl)-6-methyl-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate, commonly known as EFMOTEC, is a novel chemical compound that has gained significant attention in recent years for its potential applications in scientific research. EFMOTEC belongs to the class of triazolotriazines and has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Wirkmechanismus
The mechanism of action of EFMOTEC is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. EFMOTEC has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. It has also been found to modulate the activity of the NF-κB signaling pathway, which is involved in various cellular processes such as inflammation and immune response.
Biochemical and Physiological Effects:
EFMOTEC has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of certain tumors. EFMOTEC has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, it has been shown to exhibit anti-inflammatory effects by modulating the activity of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
EFMOTEC has several advantages as a tool for scientific research. It is relatively easy to synthesize and has been found to exhibit various biological activities, making it a valuable tool for studying different biological processes. However, EFMOTEC also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on EFMOTEC. One potential area of research is the development of EFMOTEC-based drugs for the treatment of cancer and other diseases. Another potential area of research is the identification of the molecular targets of EFMOTEC and the elucidation of its mechanism of action. Furthermore, EFMOTEC could be used as a tool for studying enzyme kinetics and drug discovery. Overall, EFMOTEC has significant potential for scientific research and could lead to the development of new drugs and therapies.
Synthesemethoden
The synthesis of EFMOTEC involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with ethyl 2-bromoacetate in the presence of sodium hydride. The resulting compound is then treated with hydrazine hydrate to form the intermediate, which is further reacted with 2-fluorobenzoyl chloride to obtain EFMOTEC. The synthesis method of EFMOTEC is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
EFMOTEC has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. EFMOTEC has also been shown to inhibit the activity of certain enzymes, making it a valuable tool for studying enzyme kinetics and drug discovery.
Eigenschaften
Molekularformel |
C14H12FN5O3 |
|---|---|
Molekulargewicht |
317.27 g/mol |
IUPAC-Name |
ethyl 1-(2-fluorophenyl)-6-methyl-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C14H12FN5O3/c1-3-23-13(22)11-18-20(10-7-5-4-6-9(10)15)14-17-16-8(2)12(21)19(11)14/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
PZWCMMPZGBMMGJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NN=C(C(=O)N12)C)C3=CC=CC=C3F |
Kanonische SMILES |
CCOC(=O)C1=NN(C2=NN=C(C(=O)N12)C)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292013.png)
![N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292014.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B292015.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B292016.png)
![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B292017.png)
![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone](/img/structure/B292018.png)



![2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B292027.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide](/img/structure/B292028.png)
![7-amino-9-(4-fluorophenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292030.png)
![2-[[3-(ethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B292036.png)
![1-(4-chlorophenyl)-2-[[4-ethyl-5-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B292037.png)